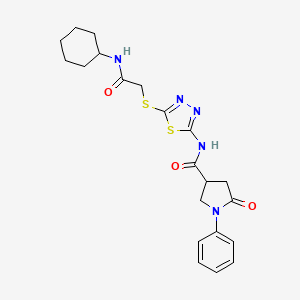
N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The solid-state crystal structure of Compound X has been investigated using single-crystal X-ray diffraction (SCXRD) . This technique provides precise information about bond lengths, angles, and molecular conformations. Additionally, Hirshfeld surface analysis reveals intermolecular interactions within the crystal lattice. These insights contribute to our understanding of the compound’s shape and properties in its crystalline environment .
Wissenschaftliche Forschungsanwendungen
Novel Stimulants and Substituted Cathinones
This compound is structurally related to novel stimulants and substituted cathinones, which are derived from the structure of cathinone found in the Khat plant. These compounds have been reported to cause psychoactive effects similar to amphetamines and have been associated with adverse events, including fatalities .
Anticonvulsant Agents
The 1,3,4-thiadiazole moiety, which is part of this compound’s structure, has been studied for its anticonvulsant properties. Derivatives of this scaffold have shown potency as anticonvulsant agents, which are effective and exhibit lower toxicity .
Anticancer Activity
Compounds with the 1,3,4-thiadiazole structure have been investigated for their cytotoxic properties against various cancer cell lines. Some derivatives have shown significant inhibitory effects on the growth of cancer cells .
Antimicrobial and Antiviral Applications
The thiadiazole core is known for its antimicrobial and antiviral activities. Derivatives of this class have been explored for their potential to inhibit the growth of various bacterial and viral pathogens .
Anti-Inflammatory and Analgesic Effects
Due to the presence of the thiadiazole moiety, this compound may also exhibit anti-inflammatory and analgesic effects, which could be beneficial in the treatment of chronic pain and inflammatory diseases .
Neuroprotective Properties
Research has indicated that derivatives of 1,3,4-thiadiazole can have neuroprotective effects, which might be useful in the development of treatments for neurodegenerative disorders .
Antidiabetic Potential
The 1,3,4-thiadiazole derivatives have been evaluated for their antidiabetic properties, showing promise in the modulation of blood glucose levels and potential use in diabetes management .
Photophysical Properties for Organic Electronics
Wirkmechanismus
Target of Action
It is known that many 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Mode of Action
Based on its structural similarity to other 1,3,4-thiadiazole derivatives, it is plausible that it may interact with its targets by forming covalent bonds, leading to the disruption of normal cellular processes .
Biochemical Pathways
Given the potential dna-interacting properties of 1,3,4-thiadiazole derivatives, it is likely that this compound may interfere with dna replication and transcription processes, thereby affecting protein synthesis and cell division .
Pharmacokinetics
The pharmacokinetics of a drug involve every aspect of a drug’s fate, including its “pharmacokinetics” (how/how much gets to the target) and “pharmacodynamics” (what it does at the target), which are the foundations of drug action .
Result of Action
Given its potential dna-interacting properties, it is likely that this compound may lead to the inhibition of cell division and growth, potentially leading to cell death .
Eigenschaften
IUPAC Name |
N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S2/c27-17(22-15-7-3-1-4-8-15)13-30-21-25-24-20(31-21)23-19(29)14-11-18(28)26(12-14)16-9-5-2-6-10-16/h2,5-6,9-10,14-15H,1,3-4,7-8,11-13H2,(H,22,27)(H,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJZAYWMRKPMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2906387.png)
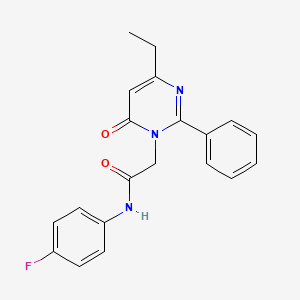

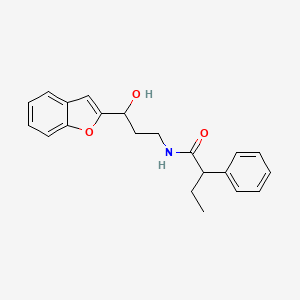
![methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-methyl-1H-imidazole-5-carboxylate](/img/structure/B2906397.png)

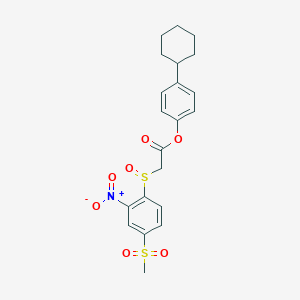
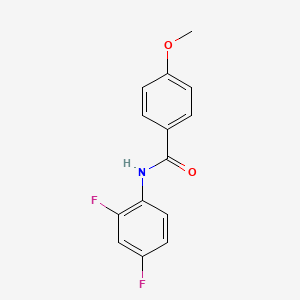
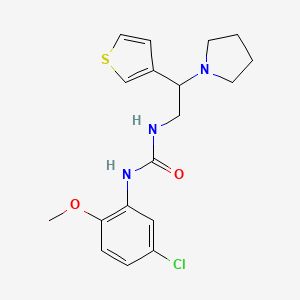
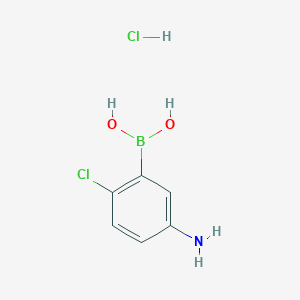
![2-(4-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2906407.png)
![3-chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2906408.png)
![N-(2,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2906410.png)